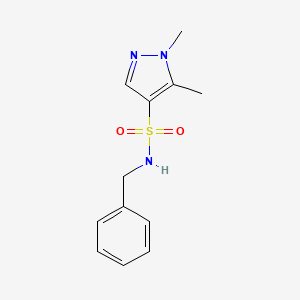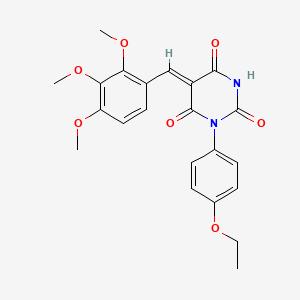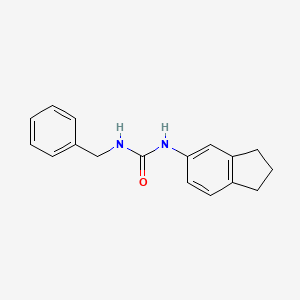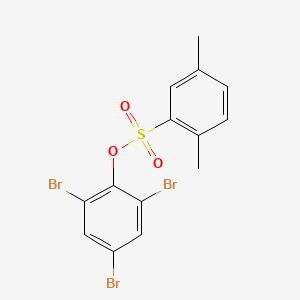amino]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B4590803.png)
4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide
Vue d'ensemble
Description
4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide is a useful research compound. Its molecular formula is C26H30N2O5S and its molecular weight is 482.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.18754324 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
- Compounds incorporating the sulfonamide moiety have been synthesized and evaluated for their antimicrobial properties against a variety of pathogens. Studies revealed that certain synthesized compounds exhibited significant antimicrobial activity, surpassing reference drugs in some cases. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Inhibition of Carbonic Anhydrase
- Research into sulfonamide compounds has demonstrated effective inhibition of carbonic anhydrase isoforms, a property that can be leveraged in designing drugs for conditions like glaucoma, epilepsy, and certain types of cancer. Novel acridine and bis-acridine sulfonamides were synthesized, showing significant inhibitory activity against cytosolic carbonic anhydrase isoforms (Ulus et al., 2013).
Development of Polymeric Materials
- The synthesis and characterization of polymers derived from aromatic diamines and dicarboxylic acids, including those related to sulfonamide functionalities, have been extensively studied. These polymers exhibit a range of desirable properties such as solubility in polar solvents, high thermal stability, and good mechanical strength, making them suitable for advanced material applications (Saxena et al., 2003).
Anticancer Activity
- Some benzamide derivatives have been synthesized and tested for their anticancer properties. Research has shown that certain chlorinated compounds among these derivatives exhibit in vitro antitumor activity against specific cancer cell lines, suggesting their potential as anticancer agents (Fahim & Shalaby, 2019).
Anticonvulsant Activity
- Investigations into benzamide analogs have revealed compounds with notable anticonvulsant activities in various models. These findings indicate the potential for developing new anticonvulsant medications based on benzamide structures (Lambert et al., 1995).
Propriétés
IUPAC Name |
4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-methyl-6-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-17(2)22-9-7-8-18(3)25(22)27-26(29)19-10-12-20(13-11-19)28(4)34(30,31)21-14-15-23(32-5)24(16-21)33-6/h7-17H,1-6H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFZBYAFLMVVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-fluorophenyl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B4590743.png)
![4-[(4-chloro-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4590751.png)


![5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4590765.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4590787.png)
![5-ethyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4590791.png)

![ETHYL 2-{[2-({1-CYCLOPROPYL-4-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4590811.png)
![N-(2-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4590818.png)
![N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide](/img/structure/B4590822.png)
![3-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4590830.png)

